{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid
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Overview
Description
Indole derivatives, such as the one you’re asking about, are aromatic heterocyclic organic compounds that have been found in many important synthetic drug molecules . They have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
Indole is known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes it aromatic in nature . The exact molecular structure of your specific compound would depend on the placement and nature of its functional groups.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, again largely depending on their exact structure. For example, some indole derivatives have shown inhibitory activity against influenza A .Physical and Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific derivative would depend on its exact structure.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]morpholin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-16-8-13-4-2-3-12(13)7-14(16)10-18-5-6-22-11-15(18)9-17(19)20/h7-8,15H,2-6,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKYIUXNJZBLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CN3CCOCC3CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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